molecular formula C10H15ClN4O3S B13858610 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide

5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide

Cat. No.: B13858610
M. Wt: 306.77 g/mol
InChI Key: QGKWLHBFVPJYMU-UHFFFAOYSA-N
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Description

5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a morpholin-2-ylmethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chloro and sulfonamide groups, and the attachment of the morpholin-2-ylmethylamino group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.

    Attachment of the Morpholin-2-ylmethylamino Group: This step may involve nucleophilic substitution reactions where the morpholin-2-ylmethylamine reacts with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.

Scientific Research Applications

5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-2-sulfonamide
  • 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-4-sulfonamide
  • 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-carboxamide

Uniqueness

5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C10H15ClN4O3S

Molecular Weight

306.77 g/mol

IUPAC Name

5-chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C10H15ClN4O3S/c11-9-3-8(19(12,16)17)6-15-10(9)14-5-7-4-13-1-2-18-7/h3,6-7,13H,1-2,4-5H2,(H,14,15)(H2,12,16,17)

InChI Key

QGKWLHBFVPJYMU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CNC2=C(C=C(C=N2)S(=O)(=O)N)Cl

Origin of Product

United States

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